molecular formula C11H19NOS2 B12636978 2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate CAS No. 922164-91-8

2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate

Cat. No.: B12636978
CAS No.: 922164-91-8
M. Wt: 245.4 g/mol
InChI Key: RGLKLEXZMWWEGT-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring with a hydroxyl group and a pyrrolidine ring attached to a carbodithioate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate typically involves the reaction of cyclohexanone with pyrrolidine and carbon disulfide under controlled conditions. The process begins with the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted carbodithioates, which can be further utilized in various applications .

Scientific Research Applications

2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be used in various catalytic processes. Additionally, its ability to undergo redox reactions makes it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate stands out due to its unique combination of a cyclohexyl ring, a hydroxyl group, and a carbodithioate group.

Properties

CAS No.

922164-91-8

Molecular Formula

C11H19NOS2

Molecular Weight

245.4 g/mol

IUPAC Name

(2-hydroxycyclohexyl) pyrrolidine-1-carbodithioate

InChI

InChI=1S/C11H19NOS2/c13-9-5-1-2-6-10(9)15-11(14)12-7-3-4-8-12/h9-10,13H,1-8H2

InChI Key

RGLKLEXZMWWEGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)SC(=S)N2CCCC2

Origin of Product

United States

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